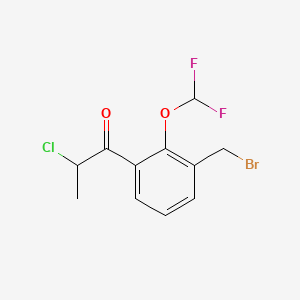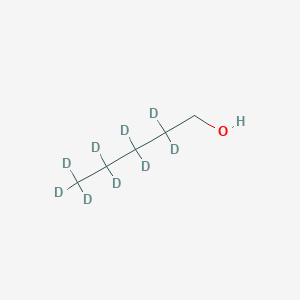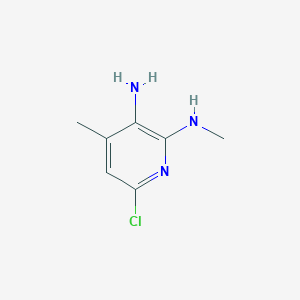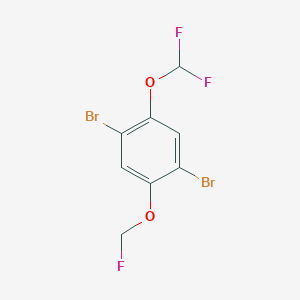
(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boronic acid group attached to a pyridine ring substituted with a tert-butoxycarbonyl-protected amino group and a methyl group. The presence of the boronic acid group makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyridine ring, which is substituted with a tert-butoxycarbonyl-protected amino group and a methyl group.
Boronic Acid Introduction: The boronic acid group is introduced through a reaction with a suitable boron-containing reagent, such as bis(pinacolato)diboron, under catalytic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination.
化学反应分析
Types of Reactions
(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can undergo reduction reactions to form corresponding boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Boranes.
Substitution: Various biaryl compounds or other carbon-carbon bonded products.
科学研究应用
(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which (5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and drug design. The tert-butoxycarbonyl-protected amino group provides stability and prevents unwanted side reactions during chemical transformations.
相似化合物的比较
Similar Compounds
4-(N-Boc-amino)phenylboronic acid: Similar structure with a phenyl ring instead of a pyridine ring.
4-tert-Butylphenylboronic acid: Contains a tert-butyl group attached to a phenyl ring with a boronic acid group.
Bis(pinacolato)diboron: A common boron-containing reagent used in the synthesis of boronic acids.
Uniqueness
(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid is unique due to its combination of a pyridine ring, a tert-butoxycarbonyl-protected amino group, and a boronic acid group. This unique structure provides specific reactivity and stability, making it a valuable compound in various chemical and biological applications.
属性
分子式 |
C11H17BN2O4 |
|---|---|
分子量 |
252.08 g/mol |
IUPAC 名称 |
[4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H17BN2O4/c1-7-8(12(16)17)5-13-6-9(7)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,14,15) |
InChI 键 |
ZKENHXQVYOGAKI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=CC(=C1C)NC(=O)OC(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-](/img/structure/B14045642.png)




![Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14045659.png)


![(4R,6S)-4-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14045670.png)

